1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
The synthesis of 1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the reaction of 9-ethyl-9H-carbazol-3-amine with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with a suitable amine to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, leading to changes in their structure and function . This interaction can result in the inhibition of key enzymes or signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-acetyl-4-[(9-ethyl-9H-carbazol-3-yl)amino]-1,5-dihydro-2H-pyrrol-2-one can be compared with other carbazole derivatives, such as:
3-amino-9-ethylcarbazole: This compound is used as an intermediate in the synthesis of high-performance organic pigments and dyes.
9-ethyl-9H-carbazol-3-ylamine: Known for its use in the development of organic semiconductors and optoelectronic materials.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-acetyl-3-[(9-ethylcarbazol-3-yl)amino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-22-18-7-5-4-6-16(18)17-10-14(8-9-19(17)22)21-15-11-20(25)23(12-15)13(2)24/h4-11,21H,3,12H2,1-2H3 |
InChI Key |
DXISJYWFAKJSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC(=O)N(C3)C(=O)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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